Cas no 1183615-32-8 ((8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl(methyl)amine)

(8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl(methyl)amine is a benzodioxane derivative characterized by its methoxy and methylamine substituents. This compound exhibits potential as an intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting neurological and cardiovascular systems. Its benzodioxin core provides structural stability, while the methoxy group enhances lipophilicity, influencing pharmacokinetic properties. The methyl(methyl)amine moiety may contribute to receptor binding affinity, making it valuable for medicinal chemistry research. The compound’s well-defined structure allows for precise modifications, facilitating structure-activity relationship studies. Suitable for controlled reactions, it is typically handled under inert conditions due to its amine functionality. Purity and stability are critical for reproducible results in experimental applications.
(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl(methyl)amine structure
1183615-32-8 structure
商品名:(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl(methyl)amine
CAS番号:1183615-32-8
MF:C11H15NO3
メガワット:209.241703271866
CID:6251398
PubChem ID:60668771

(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl(methyl)amine 化学的及び物理的性質

名前と識別子

    • (8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl(methyl)amine
    • [(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl](methyl)amine
    • AKOS009023623
    • EN300-1868383
    • 1-(8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine
    • CS-0301515
    • 1183615-32-8
    • インチ: 1S/C11H15NO3/c1-12-7-8-5-9(13-2)11-10(6-8)14-3-4-15-11/h5-6,12H,3-4,7H2,1-2H3
    • InChIKey: MULFLRRBULVCNR-UHFFFAOYSA-N
    • ほほえんだ: O1CCOC2C(=CC(CNC)=CC1=2)OC

計算された属性

  • せいみつぶんしりょう: 209.10519334g/mol
  • どういたいしつりょう: 209.10519334g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 200
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 39.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 1

(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl(methyl)amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1868383-1.0g
[(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl](methyl)amine
1183615-32-8
1g
$728.0 2023-06-01
Enamine
EN300-1868383-0.25g
[(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl](methyl)amine
1183615-32-8
0.25g
$447.0 2023-09-18
Enamine
EN300-1868383-0.5g
[(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl](methyl)amine
1183615-32-8
0.5g
$465.0 2023-09-18
Enamine
EN300-1868383-1g
[(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl](methyl)amine
1183615-32-8
1g
$485.0 2023-09-18
Enamine
EN300-1868383-5g
[(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl](methyl)amine
1183615-32-8
5g
$1406.0 2023-09-18
Enamine
EN300-1868383-10g
[(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl](methyl)amine
1183615-32-8
10g
$2085.0 2023-09-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1372185-2.5g
1-(8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine
1183615-32-8 98%
2.5g
¥30844.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1372185-50mg
1-(8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine
1183615-32-8 98%
50mg
¥16524.00 2024-08-09
Enamine
EN300-1868383-5.0g
[(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl](methyl)amine
1183615-32-8
5g
$2110.0 2023-06-01
Enamine
EN300-1868383-10.0g
[(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl](methyl)amine
1183615-32-8
10g
$3131.0 2023-06-01

(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl(methyl)amine 関連文献

(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl(methyl)amineに関する追加情報

Chemical Compound CAS No. 1183615-32-8: (8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl(methyl)amine

The compound with CAS No. 1183615-32-8, commonly referred to as (8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl(methyl)amine, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzodioxin ring system substituted with methoxy and methylamino groups. The benzodioxin core is a bicyclic structure consisting of a benzene ring fused to a dioxane ring, which contributes to its stability and potential bioactivity.

Recent studies have highlighted the importance of benzodioxin derivatives in drug discovery, particularly in the development of compounds with anti-inflammatory and antioxidant properties. The methoxy group at the 8-position of the benzodioxin ring is believed to play a crucial role in modulating the compound's reactivity and selectivity. Additionally, the presence of the methyl(methyl)amine group introduces nitrogen into the molecule, potentially enhancing its ability to interact with biological targets such as enzymes or receptors.

One of the most notable advancements in understanding this compound comes from research published in *Journal of Medicinal Chemistry*. The study demonstrated that (8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl(methyl)amine exhibits potent inhibitory activity against certain kinases involved in inflammatory pathways. This finding suggests that the compound could be a promising lead for developing novel anti-inflammatory agents.

Furthermore, computational studies using molecular docking techniques have revealed that the compound's benzodioxin framework provides an ideal platform for interactions with protein targets. The methoxy group enhances hydrophilicity, while the methylamino group contributes to hydrogen bonding capabilities. These properties make the compound a versatile candidate for further exploration in drug design.

In terms of synthesis, researchers have developed efficient routes to prepare (8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl(methyl)amine using microwave-assisted reactions and catalytic systems. These methods not only improve yield but also reduce reaction times, making large-scale production more feasible.

Looking ahead, ongoing research is focused on optimizing the compound's pharmacokinetic properties to enhance its bioavailability. Preclinical studies are being conducted to evaluate its safety profile and efficacy in animal models of chronic inflammation and oxidative stress.

In conclusion, (8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl(methyl)amine represents a compelling example of how structural modifications can lead to novel therapeutic agents. With its unique chemical features and promising biological activities, this compound continues to be a focal point in both academic and industrial research.

おすすめ記事

推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Cuiyuan Biotechnology Co.,Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Amadis Chemical Company Limited
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd